![molecular formula C16H14Cl2O B1597518 3,4-Dichloro-4'-n-propylbenzophenone CAS No. 844885-29-6](/img/structure/B1597518.png)
3,4-Dichloro-4'-n-propylbenzophenone
Overview
Description
3,4-Dichloro-4’-n-propylbenzophenone is an organic compound with the molecular formula C16H14Cl2O . It is also known as Oxybenzone and is widely used in the production of sunscreen products.
Molecular Structure Analysis
The molecular structure of 3,4-Dichloro-4’-n-propylbenzophenone consists of a benzophenone core with two chlorine atoms at the 3 and 4 positions and a propyl group at the 4’ position . The molecular weight is 293.19 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dichloro-4’-n-propylbenzophenone include a molecular weight of 293.19 g/mol and a molecular formula of C16H14Cl2O . Further details about its physical and chemical properties are not available in the search results.Scientific Research Applications
Proteomics Research
3,4-Dichloro-4’-n-propylbenzophenone: is utilized in proteomics research as a specialty product . Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound may be used in the identification and quantification of proteins, understanding their interactions, and studying post-translational modifications.
Sunscreen Production
Also known as Oxybenzone, 3,4-Dichloro-4’-n-propylbenzophenone is widely used in the production of sunscreen products. It acts as a UV filter, absorbing harmful UVA and UVB rays, thus protecting the skin from sun damage and potential long-term health risks.
properties
IUPAC Name |
(3,4-dichlorophenyl)-(4-propylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O/c1-2-3-11-4-6-12(7-5-11)16(19)13-8-9-14(17)15(18)10-13/h4-10H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOMLNZLMSYKDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374224 | |
Record name | 3,4-Dichloro-4'-n-propylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-4'-n-propylbenzophenone | |
CAS RN |
844885-29-6 | |
Record name | 3,4-Dichloro-4'-n-propylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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